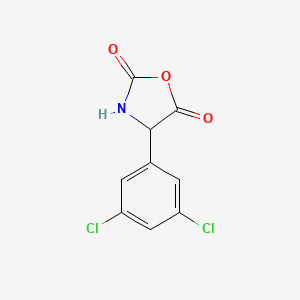
2-Cyanoethyl phosphorodichloridate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Cyanoethyl phosphorodichloridate is a chemical compound with the molecular formula C3H4Cl2NO2P. It is known for its use in various chemical reactions and applications, particularly in the synthesis of nucleotides and oligonucleotides. This compound is characterized by its reactivity and ability to form phosphoramidite intermediates, which are crucial in the field of molecular biology and organic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Cyanoethyl phosphorodichloridate can be synthesized through the reaction of 2-cyanoethanol with phosphorus oxychloride in the presence of a base such as pyridine. The reaction typically proceeds under controlled temperature conditions to ensure the desired product is obtained with high purity .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using automated systems to maintain precise control over reaction parameters. The use of continuous flow reactors and advanced purification techniques ensures the efficient and consistent production of this compound .
Análisis De Reacciones Químicas
Types of Reactions
2-Cyanoethyl phosphorodichloridate undergoes various chemical reactions, including:
Substitution Reactions: It reacts with nucleophiles to form phosphoramidite intermediates.
Hydrolysis: In the presence of water, it hydrolyzes to form phosphoric acid derivatives.
Condensation Reactions: It can react with alcohols and amines to form esters and amides.
Common Reagents and Conditions
Nucleophiles: Such as amines and alcohols, are commonly used in substitution reactions.
Catalysts: Tetrazole is often used as a catalyst in the formation of phosphoramidite intermediates.
Solvents: Organic solvents like dichloromethane and acetonitrile are frequently used.
Major Products Formed
Phosphoramidite Intermediates: These are key intermediates in the synthesis of oligonucleotides.
Phosphoric Acid Derivatives: Formed through hydrolysis reactions.
Aplicaciones Científicas De Investigación
2-Cyanoethyl phosphorodichloridate has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of nucleotides and oligonucleotides, which are essential for DNA and RNA research.
Biology: Plays a crucial role in the development of synthetic genes and genetic engineering.
Medicine: Utilized in the synthesis of therapeutic oligonucleotides for gene therapy and antisense technology.
Industry: Employed in the production of various chemical intermediates and specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2-cyanoethyl phosphorodichloridate involves its reactivity with nucleophiles to form phosphoramidite intermediates. These intermediates are then used in the synthesis of oligonucleotides through a series of condensation reactions. The compound’s ability to form stable intermediates makes it a valuable reagent in molecular biology and organic synthesis .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Cyanoethyl N,N,N’,N’-tetraisopropylphosphorodiamidite
- 2-Cyanoethyl phosphorodichloridite
- 2-Cyanoethyl phosphorochloridate
Uniqueness
2-Cyanoethyl phosphorodichloridate is unique due to its high reactivity and ability to form stable phosphoramidite intermediates. This makes it particularly valuable in the synthesis of oligonucleotides, where precise control over reaction conditions is essential .
Propiedades
Número CAS |
37595-87-2 |
|---|---|
Fórmula molecular |
C3H4Cl2NO2P |
Peso molecular |
187.95 g/mol |
Nombre IUPAC |
3-dichlorophosphoryloxypropanenitrile |
InChI |
InChI=1S/C3H4Cl2NO2P/c4-9(5,7)8-3-1-2-6/h1,3H2 |
Clave InChI |
AZOOILVRWKPUQN-UHFFFAOYSA-N |
SMILES canónico |
C(COP(=O)(Cl)Cl)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[[2-(Trimethylsilyl)ethoxy]methyl]-3H-imidazo[4,5-c]pyridine-7-carboxylic Acid](/img/structure/B13704399.png)



![4-[(Trimethylsilyl)ethynyl]thiazole-2-carbaldehyde](/img/structure/B13704408.png)




![3-Oxobenzo[d]isothiazole-2(3H)-carboxamide](/img/structure/B13704448.png)




